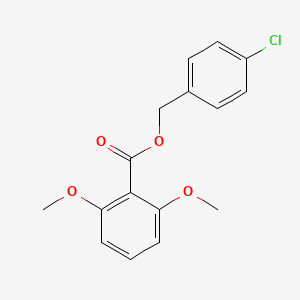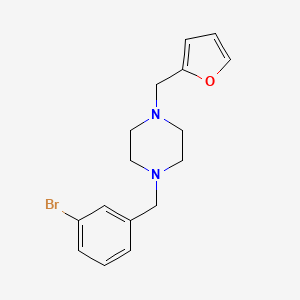
7-chloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, commonly known as CTB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a heterocyclic compound that belongs to the class of benzoxazines and is known for its unique chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of CTB is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, CTB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. CTB has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
CTB has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, CTB has been reported to enhance glucose uptake and improve insulin sensitivity in cells.
Avantages Et Limitations Des Expériences En Laboratoire
CTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable and can be stored for long periods without degradation. However, CTB has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of CTB. One potential area of research is the development of CTB-based materials with unique properties. Another area of research is the exploration of CTB's potential as a diagnostic tool for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of CTB and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of CTB involves the reaction of 2-thiophenecarboxylic acid with 2-amino-4-chlorophenol in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide, followed by cyclization to form CTB. The yield of the synthesis process is reported to be around 70-80%.
Applications De Recherche Scientifique
CTB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CTB has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a diagnostic tool for cancer and infectious diseases. In agriculture, CTB has been tested for its ability to enhance plant growth and protect plants from various stresses such as drought and pathogens. In material science, CTB has been explored for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
7-chloro-2-thiophen-2-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO2S/c13-7-3-4-8-9(6-7)14-11(16-12(8)15)10-2-1-5-17-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBLGTMUYZEIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)
![4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5682863.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5682867.png)

![1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5682888.png)

![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682894.png)
![8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5682897.png)



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5682938.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5682950.png)
![1-(cyclopropylcarbonyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5682951.png)